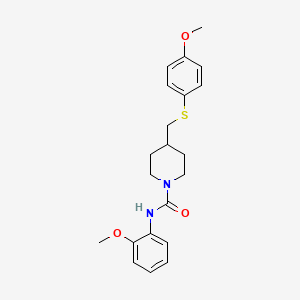

N-(2-methoxyphenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxyphenyl)-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-25-17-7-9-18(10-8-17)27-15-16-11-13-23(14-12-16)21(24)22-19-5-3-4-6-20(19)26-2/h3-10,16H,11-15H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFCUCOTZIHNHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced via nucleophilic aromatic substitution reactions.

Thioether Formation: The methoxyphenylthio group is introduced through a thioetherification reaction, where a thiol reacts with a halogenated aromatic compound.

Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially converting it to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenated aromatic compounds and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., presence of a base, elevated temperature).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

Biological Research: It can be used as a tool compound to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The methoxyphenyl and thioether groups could play a role in binding to the target site, while the piperidine ring may influence the compound’s overall conformation and bioavailability.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s thioether-linked 4-methoxyphenyl group distinguishes it from analogues with ethers (e.g., chlorophenoxy in ) or heterocycles (e.g., thiazole in ). Thioethers may enhance lipophilicity and influence redox properties compared to oxygen-based linkages.

Synthetic Strategies :

- Reductive amination (NaBH3CN) is employed in for piperazine-piperidine fusion, whereas oxidative methods (NaIO₄ in ) are used for pyridinyl incorporation. The target compound’s synthesis likely requires selective thioether formation, though specifics are absent in the evidence.

Molecular Weight Trends: The chlorophenoxy derivative has a molecular weight of 387.86 g/mol, providing a benchmark for piperidine carboxamides with aromatic substituents. The target compound’s weight is expected to be similar, given its comparable substituent complexity.

Functional and Pharmacological Implications

- Thioether vs. Ether Linkages : Thioethers (as in the target compound and M677-0662 ) exhibit greater metabolic stability than ethers due to sulfur’ resistance to enzymatic oxidation. This may prolong half-life in vivo.

- Methoxyphenyl Groups : These substituents are recurrent in piperidine derivatives (e.g., ), suggesting their role in π-π stacking or hydrogen bonding with biological targets such as GPCRs or kinases.

- Heterocyclic Analogues : Compounds like M677-0662 incorporate thiazole rings, which are associated with kinase inhibition or antimicrobial activity. The absence of such rings in the target compound may narrow its target spectrum.

Biological Activity

N-(2-methoxyphenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide (CAS Number: 1421497-67-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 386.5 g/mol

- SMILES Notation : COc1ccc(SCC2CCN(C(=O)Nc3ccccc3OC)CC2)cc1

This compound features a piperidine ring, methoxy groups, and a thioether linkage, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the piperidine scaffold have shown promise in inhibiting the growth of various cancer cell lines, including:

- Breast Cancer Cells (MDA-MB-231) : Exhibited notable antiproliferative effects.

- Liver Cancer Cells (HepG2) : Demonstrated cytotoxicity through mechanisms such as DNA alkylation and inhibition of tubulin polymerization .

The potential of this compound in cancer therapy warrants further investigation.

Antimicrobial Activity

Compounds similar to this compound have been evaluated for their antibacterial and antifungal properties. Research indicates that certain piperidine derivatives possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for effective compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.

- Modulation of Cellular Pathways : The compound may affect signaling pathways that regulate cell proliferation and apoptosis.

- Interaction with DNA : Some derivatives exhibit the ability to intercalate with DNA, disrupting replication processes.

Study 1: Anticancer Evaluation

In a study focused on anticancer agents based on piperidine derivatives, this compound was synthesized and tested against several cancer cell lines. The results demonstrated significant cytotoxic effects, particularly in breast and liver cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| HepG2 | 12 |

| A549 (Lung Cancer) | 20 |

Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of various piperidine derivatives, including our compound of interest. The study highlighted its effectiveness against common pathogens.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.005 |

| Escherichia coli | 0.010 |

| Candida albicans | 0.020 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.